molecular formula C17H13Cl2NO2 B278993 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B278993
M. Wt: 334.2 g/mol
InChI Key: DWZQLMVAPYSVIT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of the protein kinase C signaling pathway, which is involved in various cellular processes.
Biochemical and Physiological Effects:
2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It also exhibits anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its high potency and specificity. However, one limitation is its relatively low solubility, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of its potential use as a fluorescent probe for the detection of reactive oxygen species. Additionally, further studies are needed to determine its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of 2,4-dichlorobenzaldehyde and malononitrile to form a cyano-substituted enone, which is then reacted with methylamine to produce the final compound. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.

properties

Product Name

2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-5-3-2-4-13(17(15)22)16(21)9-7-11-6-8-12(18)10-14(11)19/h2-10H,1H3,(H,20,22)/b9-7+

InChI Key

DWZQLMVAPYSVIT-VQHVLOKHSA-N

Isomeric SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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